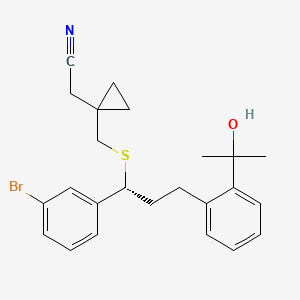![molecular formula C17H15ClN2O B11830487 N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride CAS No. 882865-28-3](/img/structure/B11830487.png)
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is a complex organic compound with the molecular formula C17H15ClN2O. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its unique structure, which combines the benzofuran and quinoline moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofuran Moiety: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate reagent.
Quinoline Ring Formation: The benzofuran intermediate is then subjected to a series of reactions to form the quinoline ring. This often involves the use of reagents such as aniline and phosphorus oxychloride.
Dimethylation: The final step involves the introduction of the dimethylamine group. This can be achieved through the reaction of the quinoline intermediate with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted quinoline derivatives.
Scientific Research Applications
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, interfering with its replication and transcription processes. This interaction can lead to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylbenzothieno[3,2-b]quinolin-11-amine hydrochloride
- N,N-Dimethyl-10H-indolo[3,2-b]quinolin-11-amine hydrochloride
- 1,3-Dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride
Uniqueness
N,N-Dimethylbenzofuro[3,2-b]quinolin-11-amine hydrochloride is unique due to its specific combination of benzofuran and quinoline moieties. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to interact with DNA and other molecular targets sets it apart from other similar compounds, highlighting its potential in therapeutic development.
Properties
CAS No. |
882865-28-3 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
N,N-dimethyl-[1]benzofuro[3,2-b]quinolin-11-amine;hydrochloride |
InChI |
InChI=1S/C17H14N2O.ClH/c1-19(2)16-11-7-3-5-9-13(11)18-15-12-8-4-6-10-14(12)20-17(15)16;/h3-10H,1-2H3;1H |
InChI Key |
KWWWKZAAGYYNMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4O2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((3aR,4R,6R,6aR)-2,2-dimethyl-6-(2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl isobutyrate](/img/structure/B11830411.png)
![methyl (2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6S)-5-azido-2-(benzoyloxymethyl)-6-methoxy-4-phenylmethoxyoxan-3-yl]oxy-5-benzoyloxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B11830418.png)

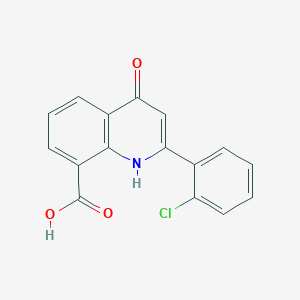
![(1S,10S,13R)-13-phenyl-3-oxa-14-azatetracyclo[8.5.0.01,14.04,9]pentadeca-4,6,8,11-tetraene](/img/structure/B11830440.png)
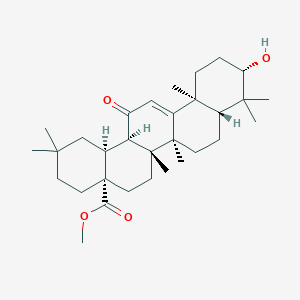
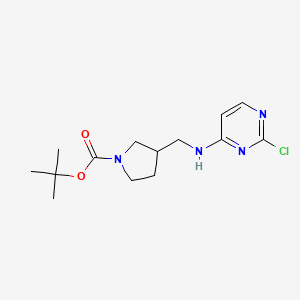
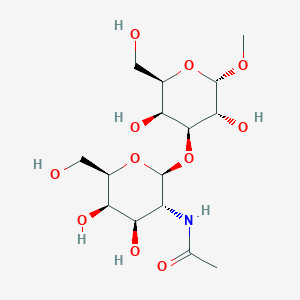
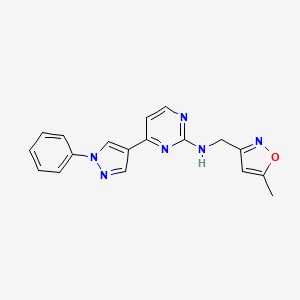

![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)
![7-Bromo-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11830476.png)
